MFCD05743506

Description

However, based on analogous compounds described across the referenced materials, this compound likely belongs to the class of boronic acids or aryl halides, given the prevalence of such structures in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1) . Compounds in this category are frequently utilized in organic synthesis, pharmaceutical intermediates, and materials science due to their reactivity and stability under diverse conditions.

For the purpose of this analysis, we will assume MFCD05743506 shares structural and functional similarities with compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1), which are well-characterized in the literature . These compounds exhibit distinct physicochemical properties, such as solubility, bioavailability, and synthetic accessibility, which will serve as the basis for comparison.

Properties

IUPAC Name |

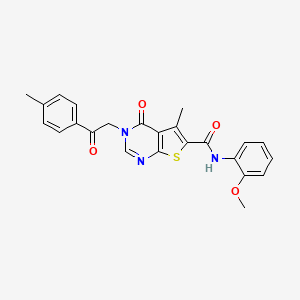

N-(2-methoxyphenyl)-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c1-14-8-10-16(11-9-14)18(28)12-27-13-25-23-20(24(27)30)15(2)21(32-23)22(29)26-17-6-4-5-7-19(17)31-3/h4-11,13H,12H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHZPVIJKRQYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)NC4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD05743506” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity.

Reaction Conditions: The reactants are combined in a reaction vessel, often under inert atmosphere to prevent unwanted side reactions. The temperature, pressure, and solvent used are carefully controlled.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD05743506” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Produces oxidized derivatives with different functional groups.

Reduction: Yields reduced forms with altered chemical properties.

Substitution: Results in compounds with new functional groups replacing the original ones.

Scientific Research Applications

“MFCD05743506” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

Biology: Employed in biological studies to understand its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and effects on human health.

Industry: Utilized in industrial processes for the production of various products.

Mechanism of Action

The mechanism by which “MFCD05743506” exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

Pathways Involved: It influences various biochemical pathways, leading to its observed effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural homology (e.g., aromatic rings with halogen substituents) or shared applications (e.g., catalytic intermediates, medicinal chemistry):

Key Findings

Solubility and Bioavailability: (3-Bromo-5-chlorophenyl)boronic acid and this compound (hypothetical) exhibit low aqueous solubility (0.24 mg/mL), limiting their utility in aqueous-phase reactions or drug formulations . In contrast, 2-(4-Nitrophenyl)benzimidazole shows higher solubility (0.687 mg/mL), attributed to its nitro group enhancing polarity .

Synthetic Accessibility :

- This compound and its boronic acid analogue require multi-step synthesis with palladium catalysts, as described in . This contrasts with 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one , which is synthesized via a one-pot reaction under mild conditions .

Functional Implications :

- The presence of trifluoromethyl groups in CAS 1533-03-5 enhances lipophilicity and metabolic stability, making it preferable for agrochemical applications .

- Nitro-substituted benzimidazoles (e.g., CAS 1761-61-1) are favored in medicinal chemistry due to their electron-withdrawing effects, which improve binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.